
乙氧基甲基膦酸二乙酯
描述
Diethyl (ethoxymethyl)phosphonate is an organophosphorus compound with the molecular formula C7H17O4P. It is a colorless to almost colorless liquid at room temperature and is known for its applications in various chemical reactions and industrial processes. This compound is often used as a reagent in organic synthesis due to its versatile reactivity.
科学研究应用
Diethyl (ethoxymethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active phosphonates, which have applications in enzyme inhibition and as potential drug candidates.
Medicine: Phosphonate derivatives are explored for their potential use in treating diseases such as osteoporosis and cancer.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
作用机制
Target of Action
Diethyl (ethoxymethyl)phosphonate is an organophosphorus compound . It has been found to interact with targets such as Diacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase . These targets play crucial roles in various biological processes. For instance, the antigen 85 proteins (FbpA, FbpB, FbpC) are responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein, which facilitates the attachment of M.tuberculosis to murine alveolar macrophages (AMs) .
Mode of Action
It is known that phosphonates have garnered considerable attention due to their singular biological properties and synthetic potential . They often inhibit enzymes utilizing various phosphates as substrates . The phosphonate functional group remains a cornerstone of modern organic chemistry .
Biochemical Pathways
Phosphonates, including Diethyl (ethoxymethyl)phosphonate, are involved in various biochemical pathways. They are commonly used as analogues of amino acids . As phosphonates present enhanced resistance towards hydrolysis, the phosphonate moiety has proven very useful in the development of potential drugs and agrochemicals . .
Pharmacokinetics
It is known that the bioavailability of phosphonates can be improved by transforming them into an appropriate prodrug by derivatizing their charged functionalities . Prodrugs with suitable pharmacokinetics include amino acid phosphoramidates, pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters, alkyl and alkoxyalkyl esters, salicylic esters, (methyl-2-oxo-1,3-dioxol-4-yl) methyl (ODOL) esters and peptidomimetic prodrugs .
Result of Action
Phosphonates, in general, have been found to exhibit interesting biological activities . They are used in the development of potential drugs and agrochemicals due to their enhanced resistance towards hydrolysis .
Action Environment
The action, efficacy, and stability of Diethyl (ethoxymethyl)phosphonate can be influenced by various environmental factors. It is known that the synthesis of phosphonates relies on either the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . These methods lead to symmetric phosphonates .
准备方法
Synthetic Routes and Reaction Conditions: Diethyl (ethoxymethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with ethyl chloroformate under basic conditions. The reaction proceeds as follows:
(C2H5O)2P(O)H + ClCOOC2H5 → (C2H5O)2P(O)CH2OCH2CH3 + HCl
Another method involves the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester.
Industrial Production Methods: Industrial production of diethyl (ethoxymethyl)phosphonate typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Diethyl (ethoxymethyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
相似化合物的比较
Diethyl phosphite: Similar in structure but lacks the ethoxymethyl group.
Dimethyl (ethoxymethyl)phosphonate: Similar but with methyl groups instead of ethyl groups.
Diethyl methylphosphonate: Similar but with a methyl group instead of the ethoxymethyl group.
Uniqueness: Diethyl (ethoxymethyl)phosphonate is unique due to the presence of the ethoxymethyl group, which imparts distinct reactivity and properties. This group allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications.
属性
IUPAC Name |
1-(diethoxyphosphorylmethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O4P/c1-4-9-7-12(8,10-5-2)11-6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELDURRTQRGRMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520370 | |
| Record name | Diethyl (ethoxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10419-80-4 | |
| Record name | Diethyl (ethoxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (Ethoxymethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



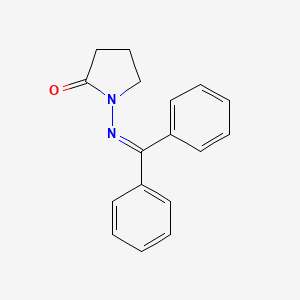
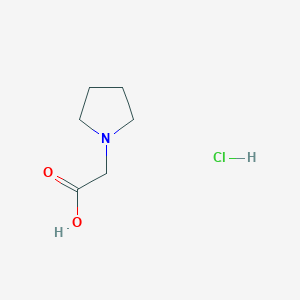
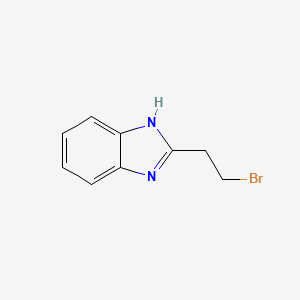
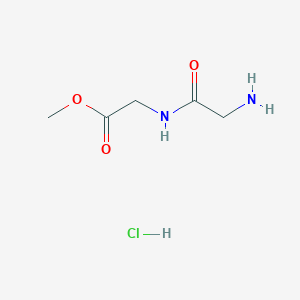
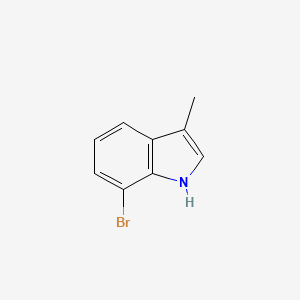
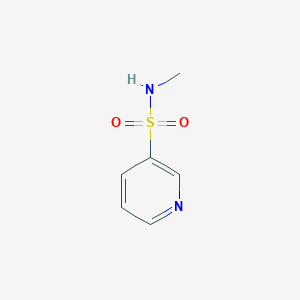
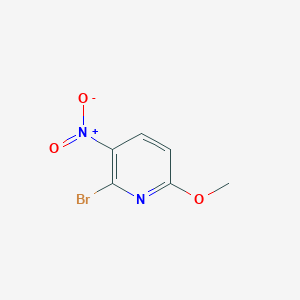
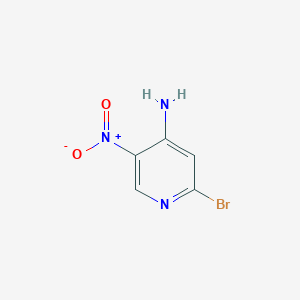
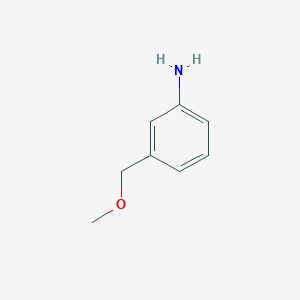
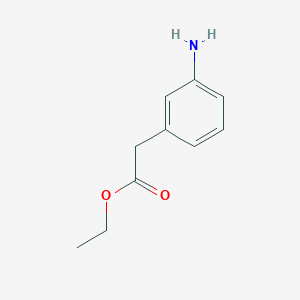
![2-bromo-5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene](/img/structure/B1338731.png)
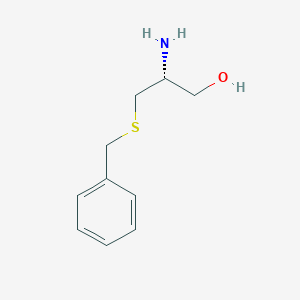
![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)
